Eosin B

Vue d'ensemble

Description

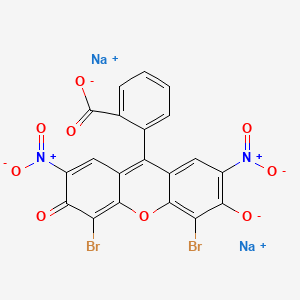

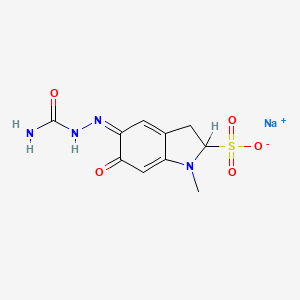

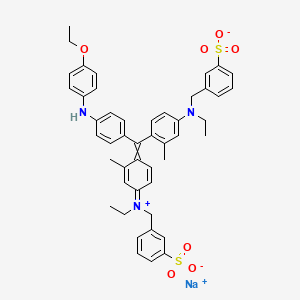

Eosin B is a form of eosin, which is a dye compound . It is also known as 4, 5-dibromo-2, 7dinitro- fluorescein or 4′,5′-dibromo-2′,7′-dinitro-3-oxo-3Hspiro[2-benzofuran-1,9′-xanthene]-3′,6′ diolate . This form of Eosin B is an organic laser dye .

Synthesis Analysis

Eosin B is a versatile organic dye whose synthetic uses are expanding at a significant rate . It is used in the Harris stain for Negri bodies . Eosin B was trapped inside liposomal nanocarriers by a thin layer hydration method for efficacy and safety improvement .Molecular Structure Analysis

Eosin B has a molecular weight of 624.08 . Its chemical name is 4, 5-dibromo-2, 7dinitro- fluorescein or 4′,5′-dibromo-2′,7′-dinitro-3-oxo-3Hspiro[2-benzofuran-1,9′-xanthene]-3′,6′ diolate .Chemical Reactions Analysis

Eosin B’s uses are expanding significantly in photocatalysis . It is proposed to reduce the N–O bond of 43 generating the corresponding alkoxide anion and N -centred imine radical (I), which, in turn, fragments opening the cyclobutyl ring to form a cyano-functionality and a primary alkyl radical (II) .Physical And Chemical Properties Analysis

Eosin B is a brownish-green powder . It is soluble in ethanol but insoluble in water . It has an absorbance peak at 196 nm .Applications De Recherche Scientifique

Antimalarial Agent : Eosin B acts as a potent inhibitor of various drug-resistant strains of Plasmodium falciparum, with mechanisms including membrane damage, alteration of organelles, and enzymatic inhibition. It offers a novel approach to antimalarial drug development due to its unique mode of action and lack of cross-resistance with other compounds (Massimine et al., 2006).

Photocatalytic Degradation : Eosin B is subject to photocatalytic degradation using cobalt-doped iron oxide. This process is efficient in degrading Eosin B in solutions, with sonophotolysis being the optimum method (Sharfalddin et al., 2016).

Protein Estimation : Eosin B is utilized for estimating submicrogram quantities of proteins, offering increased sensitivity and minimal interference from common substances found in biological fluids (Waheed & Gupta, 2000).

Interaction with Human Serum Albumin : The binding of Eosin B to human serum albumin has been studied, revealing insights into its interaction mechanisms, effects on protein conformation, and potential applications in drug delivery systems (Yang et al., 2011).

Photoredox Catalysis in Organic Synthesis : Eosin Y, a relative of Eosin B, is applied as a photoredox catalyst in organic synthesis, offering a low-cost and readily available alternative to traditional catalysts (Hari & König, 2014).

Metabolomic Investigation in Malaria Research : Eosin B's effect on the gametocyte of Plasmodium falciparum was studied using NMR-based metabolomics, revealing its potential as a gametocytocidal agent and impact on various biochemical pathways (Tafreshi et al., 2019).

Inhibition of Hemolysis : Eosin B has been found to inhibit hemolysis induced by phenothiazines or tricyclic amines, demonstrating its potential use in treating certain types of hemolytic anemia (Baur, 1973).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

disodium;2-(4,5-dibromo-2,7-dinitro-3-oxido-6-oxoxanthen-9-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H8Br2N2O9.2Na/c21-14-16(25)11(23(29)30)5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(24(31)32)17(26)15(22)19(10)33-18(9)14;;/h1-6,25H,(H,27,28);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYTYUGGVBYJHE-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)[N+](=O)[O-])[O-])Br)Br)[N+](=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H6Br2N2Na2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80889350 | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4',5'-dibromo-3',6'-dihydroxy-2',7'-dinitro-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2-(4,5-dibromo-2,7-dinitro-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate | |

CAS RN |

548-24-3 | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4',5'-dibromo-3',6'-dihydroxy-2',7'-dinitro-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,3R,5S,8S,9S,12R,13R,14S)-1-hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione;(1R,3R,5S,8S,9S,12R,13R,14R)-1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B7797318.png)

![Trisodium;5-oxido-4-[(4-sulonatophenyl)diazenyl]-1-(4-sulophenyl)pyrazole-3-carboxylate](/img/structure/B7797342.png)

![3H-Indolium, 2-[2-[4-[(2-chloroethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride (1:1)](/img/structure/B7797386.png)

![4-chloro-3-[(E)-[(2,4-difluorophenyl)hydrazinylidene]methyl]chromen-2-one](/img/structure/B7797403.png)

![2-[(2E)-2-[(4-chloro-2-oxochromen-3-yl)methylidene]hydrazinyl]benzoic acid](/img/structure/B7797405.png)